2-(3-hydroxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
2-(3-hydroxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is a complex heterocyclic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione typically involves multicomponent reactions. One common method is the three-component reaction involving 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine . This reaction proceeds under mild conditions and can be optimized to increase the yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromeno-pyrrole framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-hydroxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-hydroxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-c]pyrrole-3,9-diones: These compounds share a similar core structure but differ in their substituents.
Pyrano[3,4-c]pyrroles: These compounds have a different ring fusion pattern but exhibit similar biological activities.
Uniqueness
2-(3-hydroxypropyl)-1’-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18N2O5 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)-1'-methylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C22H18N2O5/c1-23-15-9-4-3-8-14(15)22(21(23)28)17-18(26)13-7-2-5-10-16(13)29-19(17)20(27)24(22)11-6-12-25/h2-5,7-10,25H,6,11-12H2,1H3 |
InChI Key |
GPESTFWOMIYZCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCO)OC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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